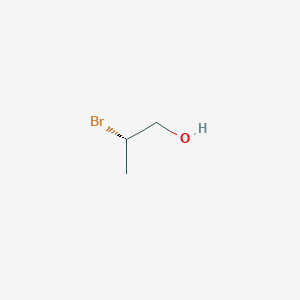
(S)-2-Bromo-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Bromo-propan-1-ol is an organic compound with the molecular formula C3H7BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) designation indicates the specific stereoisomer. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-2-Bromo-propan-1-ol can be synthesized through several methods. One common approach involves the bromination of (S)-propan-1-ol using hydrobromic acid (HBr) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the brominated product.
Industrial Production Methods
In an industrial setting, this compound is often produced through a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Bromo-propan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Oxidation: The hydroxyl group can be oxidized to form (S)-2-bromo-propanal or (S)-2-bromo-propanoic acid.
Reduction: The compound can be reduced to (S)-2-bromo-propane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include (S)-2-hydroxy-propan-1-ol and (S)-2-amino-propan-1-ol.
Oxidation: Products include (S)-2-bromo-propanal and (S)-2-bromo-propanoic acid.
Reduction: The major product is (S)-2-bromo-propane.
Aplicaciones Científicas De Investigación
(S)-2-Bromo-propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of chiral drugs and other bioactive molecules.
Industry: this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Bromo-propan-1-ol depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the hydroxyl group is converted to a carbonyl or carboxyl group through the transfer of electrons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Bromo-propan-1-ol: The enantiomer of (S)-2-Bromo-propan-1-ol, with similar chemical properties but different biological activities.
2-Bromo-ethanol: A related compound with a shorter carbon chain, used in similar chemical reactions.
2-Bromo-2-methyl-propan-1-ol: A structurally similar compound with an additional methyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific stereochemistry can influence the outcome of chemical reactions and the biological activity of the resulting products.
Propiedades
Número CAS |
60434-72-2 |
|---|---|
Fórmula molecular |
C3H7BrO |
Peso molecular |
138.99 g/mol |
Nombre IUPAC |
(2S)-2-bromopropan-1-ol |
InChI |
InChI=1S/C3H7BrO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1 |
Clave InChI |
DBTWOTKWIVISQR-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](CO)Br |
SMILES canónico |
CC(CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



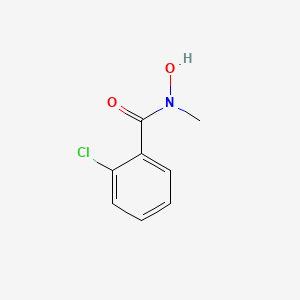

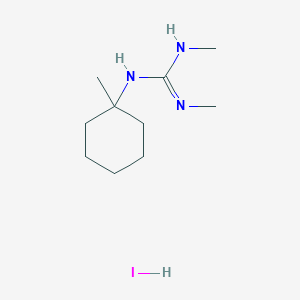
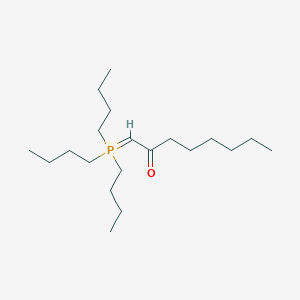

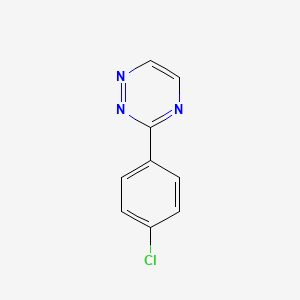
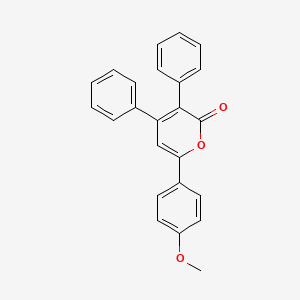

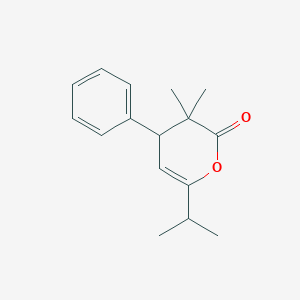
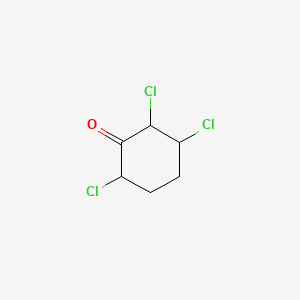
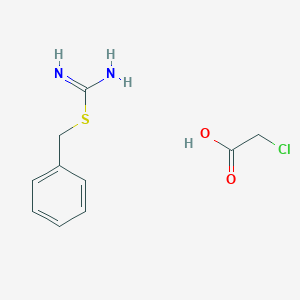

![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)
